6-Chloropteridine

Übersicht

Beschreibung

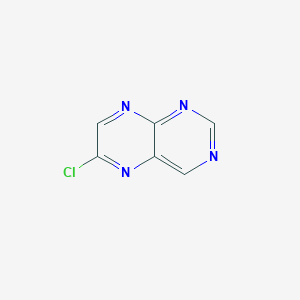

6-Chloropteridine is a chemical compound with the formula C6H3ClN4 . It is a derivative of pteridine, a nitrogen-containing heterocycle .

Molecular Structure Analysis

The molecular structure of 6-Chloropteridine includes a total of 15 bonds, with 12 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .Physical And Chemical Properties Analysis

6-Chloropteridine has a molecular weight of 166.57 . Its water solubility is represented by log10WS, which ranges from -1.12 to -0.87 . The octanol/water partition coefficient, represented by logPoct/wat, is 1.073 .Wissenschaftliche Forschungsanwendungen

1. Antimicrobial Activities

6-Chloropteridine derivatives have been explored for their antimicrobial properties. In a study focusing on oral streptococci, a small molecule compound II-6s related to 6-Chloropteridine exhibited antimicrobial activity comparable to chlorhexidine against various Streptococcus species. This compound significantly inhibited exopolysaccharides production, live bacteria, and the demineralizing capability of streptococcal biofilms, highlighting its potential in managing dental caries (Zhang et al., 2021).

2. Neuroprotective Effects

Research on 6-chlorotacrine, a cholinesterase inhibitor related to 6-Chloropteridine, indicates its potential in treating Alzheimer's disease. In vivo studies show that 6-chlorotacrine has good inhibitory potential and exhibits beneficial effects in reversing amnesia, with stronger pro-cognitive effects compared to tacrine, another compound used in Alzheimer's treatment (Misík et al., 2017).

3. Antiviral and Antitumor Activities

6-Azauridine, another derivative, shows antitumor and antiviral activities. It has been found to regulate autophagy-mediated cell death in various human cancer cells and activates lysosomal function. This compound exhibits diverse mechanisms of action, including apoptosis induction and cell cycle arrest, dependent on cell type, highlighting its potential as a therapeutic agent (Cha et al., 2021).

4. Influence on Biochemical Processes

6-Aminonicotinamide, a related compound, is known for its pharmacological and toxicological properties. It affects both the central nervous and peripheral systems and has been noted for its neurotoxicity, causing lesions in the spinal cord. This highlights its potential application in biochemical and pharmacological research (Herken et al., 1974).

5. Photodynamic Therapy

Chlorophyll-a, structurally related to 6-Chloropteridine, has been tested as a photosensitizer for acne vulgaris treatment. Clinical studies show its efficacy and safety with minimal side effects, demonstrating its potential in dermatological applications (Song et al., 2014).

Eigenschaften

IUPAC Name |

6-chloropteridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN4/c7-5-2-9-6-4(11-5)1-8-3-10-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVYBQFUSWPIQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N=CC(=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30633946 | |

| Record name | 6-Chloropteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloropteridine | |

CAS RN |

1125-82-2 | |

| Record name | 6-Chloropteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

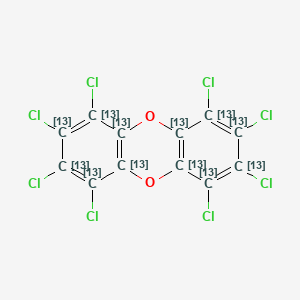

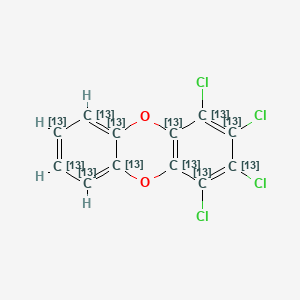

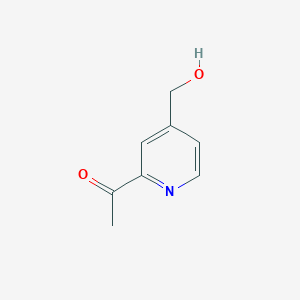

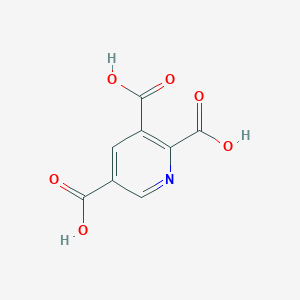

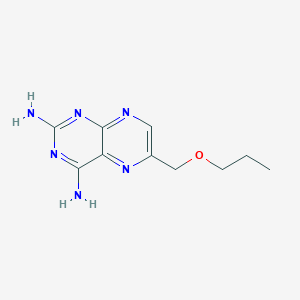

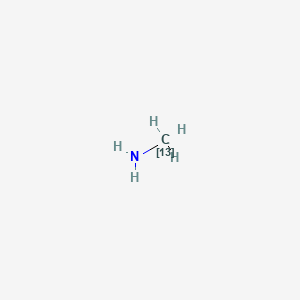

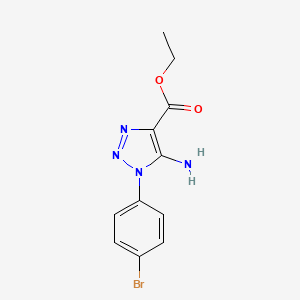

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Pyrrolidinedione, 1-[2-[4-(2-methylpropyl)phenyl]-1-oxopropoxy]-](/img/structure/B3064426.png)

![1-{[3-(7-Amino-4-methyl-2-oxo-2H-1-benzopyran-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3064496.png)

![Ethyl {7-[(ethoxycarbonyl)amino]-4-methyl-2-oxo-2H-1-benzopyran-3-yl}acetate](/img/structure/B3064501.png)

![{7-[(Ethoxycarbonyl)amino]-4-methyl-2-oxo-2H-1-benzopyran-3-yl}acetic acid](/img/structure/B3064505.png)